Lamivudine-15N2,13C

Description

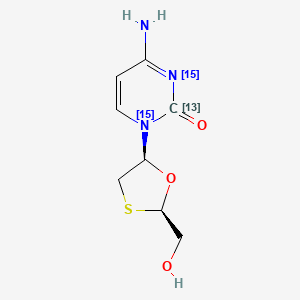

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i8+1,10+1,11+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-PIAXYVKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)[15N]2C=CC(=[15N][13C]2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Molecular Weight of Lamivudine-15N2,13C

This document provides a detailed overview of the molecular weight of the isotopically labeled compound, Lamivudine-15N2,13C, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The molecular characteristics of this compound are summarized in the table below. This data is crucial for a variety of experimental applications, including its use as an internal standard in quantitative analysis by mass spectrometry.

| Parameter | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Molecular Formula | C₇¹³CH₁₁N¹⁵N₂O₃S | [1][2] |

| Molecular Weight | 232.24 g/mol | [1] |

| Alternate Name | 4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-15N2,13C | |

| Primary Use | Labelled Lamivudine antiviral for research purposes. |

Methodologies for Molecular Weight Determination

The molecular weight of an isotopically labeled compound such as this compound is determined by calculating the sum of the atomic masses of its constituent atoms, taking into account the specific isotopes incorporated.

Calculation Protocol:

The molecular weight is calculated based on the following atomic masses:

-

Carbon-12 (¹²C): ~12.011 amu (for the 7 carbon atoms)

-

Carbon-13 (¹³C): ~13.00335 amu (for the 1 labeled carbon atom)

-

Hydrogen (¹H): ~1.008 amu

-

Nitrogen-14 (¹⁴N): ~14.007 amu (for the 1 unlabeled nitrogen atom)

-

Nitrogen-15 (¹⁵N): ~15.00011 amu (for the 2 labeled nitrogen atoms)

-

Oxygen (¹⁶O): ~15.999 amu

-

Sulfur (³²S): ~32.06 amu

The molecular formula C₇¹³CH₁₁N¹⁵N₂O₃S indicates the presence of:

-

7 atoms of the most common isotope of Carbon (¹²C).

-

1 atom of the Carbon-13 isotope (¹³C).

-

11 atoms of Hydrogen (¹H).

-

1 atom of the most common isotope of Nitrogen (¹⁴N).

-

2 atoms of the Nitrogen-15 isotope (¹⁵N).

-

3 atoms of Oxygen (¹⁶O).

-

1 atom of Sulfur (³²S).

The sum of the masses of these atoms results in the final molecular weight of the compound.

Logical Workflow for Isotopic Labeling

The following diagram illustrates the conceptual workflow for creating and utilizing an isotopically labeled compound in a research context.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided data is based on publicly available information.

References

An In-depth Technical Guide to Lamivudine-¹⁵N₂,¹³C: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamivudine, an L-nucleoside analogue, is a potent reverse transcriptase inhibitor widely utilized in the treatment of HIV-1 and hepatitis B virus (HBV) infections.[1][2][] To facilitate pharmacokinetic, metabolic, and bioanalytical research, isotopically labeled versions of lamivudine are indispensable tools. This technical guide focuses on Lamivudine-¹⁵N₂,¹³C, a stable isotope-labeled variant of lamivudine, providing a comprehensive overview of its chemical properties, structure, and applications, particularly as an internal standard in quantitative analysis.

Chemical Properties and Structure

Lamivudine-¹⁵N₂,¹³C is a synthetic derivative of lamivudine where one carbon atom and two nitrogen atoms in the pyrimidine ring are replaced with their respective stable isotopes, ¹³C and ¹⁵N. This labeling results in a molecule with a higher mass than the unlabeled drug, making it an ideal internal standard for mass spectrometry-based assays.

Structure

The chemical structure of Lamivudine-¹⁵N₂,¹³C is identical to that of lamivudine, with the isotopic labels incorporated into the cytosine ring.

IUPAC Name: 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-¹⁵N₂,¹³C[4]

Physicochemical Properties

A summary of the key physicochemical properties of Lamivudine-¹⁵N₂,¹³C is presented in the table below. These values are based on information from various chemical suppliers and databases.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₇¹³CH₁₁N¹⁵N₂O₃S | |

| Molecular Weight | ~232.24 g/mol | |

| Appearance | Solid | |

| Purity | ≥98% |

Spectroscopic Data

Detailed spectroscopic data for Lamivudine-¹⁵N₂,¹³C is not extensively available in the public domain. However, based on available information for the unlabeled compound and its use as an internal standard, the following data is relevant.

Mass Spectrometry

In tandem mass spectrometry (MS/MS), Lamivudine-¹⁵N₂,¹³C is utilized as an internal standard for the quantification of lamivudine in biological matrices. The mass transition for a closely related deuterated and labeled analog ([²H₂, ¹³C, ¹⁵N₂]-Lamivudine) has been reported, which is expected to be very similar for Lamivudine-¹⁵N₂,¹³C.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Lamivudine-[²H₂, ¹³C, ¹⁵N₂] | 233.27 | 115.20 |

NMR Spectroscopy

Reported ¹³C NMR Chemical Shifts for Unlabeled Lamivudine:

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | 157.0 |

| C-4 | 167.0 |

| C-5 | 96.0 |

| C-6 | 141.1 |

| C-1' | 92.0 |

| C-2' | 38.0 |

| C-4' | ~70-80 |

| C-5' | ~60-70 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Experimental Protocols

General Synthesis Strategy

A detailed, step-by-step experimental protocol for the synthesis of Lamivudine-¹⁵N₂,¹³C is not publicly available. However, the synthesis would generally involve two key stages: the synthesis of the isotopically labeled cytosine base and its subsequent glycosylation with a protected 1,3-oxathiolane derivative.

-

Synthesis of [¹³C, ¹⁵N₂]-Cytosine: This would start from commercially available ¹³C and ¹⁵N-labeled precursors. General methods for the synthesis of pyrimidine bases can be adapted for the incorporation of stable isotopes.

-

Glycosylation: The labeled cytosine would then be coupled with a suitable derivative of the 1,3-oxathiolane ring. This is a critical step to establish the correct stereochemistry of the final product. Lewis acids are often used to catalyze this N-glycosylation reaction.

-

Purification: The final product would be purified using chromatographic techniques to ensure high chemical and isotopic purity.

The following diagram illustrates a generalized workflow for the synthesis.

Caption: Generalized synthetic workflow for Lamivudine-¹⁵N₂,¹³C.

Application as an Internal Standard in LC-MS/MS Analysis

Lamivudine-¹⁵N₂,¹³C is primarily used as an internal standard in the bioanalysis of lamivudine. The following provides a general protocol for its use.

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Lamivudine-¹⁵N₂,¹³C in a suitable organic solvent (e.g., methanol).

-

Prepare working solutions by diluting the stock solution to the desired concentration.

2. Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, serum), add a fixed amount of the Lamivudine-¹⁵N₂,¹³C internal standard working solution.

-

Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile, methanol).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

3. LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate liquid chromatography (LC) column for separation.

-

Perform mass spectrometric detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Monitor the specific mass transitions for both unlabeled lamivudine and the Lamivudine-¹⁵N₂,¹³C internal standard.

4. Quantification:

-

Calculate the peak area ratio of the analyte (lamivudine) to the internal standard (Lamivudine-¹⁵N₂,¹³C).

-

Determine the concentration of lamivudine in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of lamivudine and a constant concentration of the internal standard.

The following diagram illustrates the analytical workflow.

Caption: Analytical workflow for lamivudine quantification using Lamivudine-¹⁵N₂,¹³C.

Mechanism of Action of Lamivudine

Lamivudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.

-

Cellular Uptake: Lamivudine enters the host cell.

-

Phosphorylation: It is sequentially phosphorylated by intracellular kinases to its active triphosphate form, lamivudine triphosphate (L-TP).

-

Inhibition of Reverse Transcriptase: L-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the viral reverse transcriptase.

-

Chain Termination: Once incorporated, L-TP acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting viral DNA synthesis.

The following diagram illustrates the intracellular activation and mechanism of action of lamivudine.

References

Synthesis and Purification of ¹³C and ¹⁵N Labeled Lamivudine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Lamivudine isotopically labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). Such labeled compounds are invaluable tools in drug metabolism, pharmacokinetic (DMPK) studies, and as internal standards for quantitative bioanalysis by mass spectrometry. This document outlines a plausible synthetic approach, detailed purification protocols, and methods for assessing isotopic enrichment and chemical purity.

Introduction to Isotopically Labeled Lamivudine

Lamivudine, a potent nucleoside analog reverse transcriptase inhibitor, is a cornerstone in the treatment of HIV/AIDS and Hepatitis B.[1][2] The synthesis of ¹³C and ¹⁵N labeled Lamivudine ([(¹³C, ¹⁵N)-Lamivudine]) allows researchers to trace the molecule's fate in biological systems with high precision.[3][][5] The stable isotopes ¹³C and ¹⁵N provide a distinct mass shift that can be readily detected by mass spectrometry without the safety concerns associated with radioactive isotopes.

Synthetic Pathway

Several synthetic routes to Lamivudine have been reported, often focusing on the stereoselective formation of the 1,3-oxathiolane ring. For the synthesis of (¹³C, ¹⁵N)-Lamivudine, a common strategy involves the coupling of a labeled cytosine base with a suitable 1,3-oxathiolane intermediate. A key step in many syntheses is the Vorbrüggen glycosylation.

A plausible synthetic scheme for preparing (¹³C, ¹⁵N)-Lamivudine is outlined below. This approach utilizes commercially available ¹³C and ¹⁵N labeled cytosine.

Caption: Synthetic pathway for ¹³C and ¹⁵N labeled Lamivudine.

Experimental Protocol: Synthesis

Step 1: Silylation of [¹³C, ¹⁵N₂]-Cytosine

-

To a suspension of [¹³C, ¹⁵N₂]-Cytosine in a suitable solvent (e.g., hexamethyldisilazane, HMDS), add a catalytic amount of ammonium sulfate.

-

Reflux the mixture until the cytosine is fully dissolved, indicating the formation of the silylated derivative.

-

Remove the excess HMDS under reduced pressure to yield the crude silylated [¹³C, ¹⁵N₂]-cytosine.

Step 2: Vorbrüggen Glycosylation

-

Dissolve the 1,3-oxathiolane acetate derivative in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of the silylated [¹³C, ¹⁵N₂]-cytosine in the same solvent.

-

Cool the mixture to 0°C and add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄)) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

-

Dissolve the crude protected (¹³C, ¹⁵N₂)-Lamivudine in methanol.

-

Add a catalytic amount of a base, such as potassium carbonate (K₂CO₃).

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or HPLC).

-

Neutralize the reaction mixture with an acidic resin or by adding a dilute acid.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude (¹³C, ¹⁵N₂)-Lamivudine.

Purification of (¹³C, ¹⁵N₂)-Lamivudine

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and stereoisomers. A multi-step purification strategy is often employed.

Caption: General purification workflow for labeled Lamivudine.

Experimental Protocol: Purification

Step 1: Silica Gel Column Chromatography

-

Load the crude (¹³C, ¹⁵N₂)-Lamivudine onto a silica gel column.

-

Elute the column with a suitable solvent system, typically a gradient of methanol in dichloromethane or chloroform.

-

Collect fractions and analyze them by TLC or HPLC to identify those containing the desired product.

-

Combine the pure fractions and concentrate under reduced pressure.

Step 2: Recrystallization

-

Dissolve the product from the column chromatography in a minimal amount of a hot solvent (e.g., methanol or ethanol).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. This step is often effective in separating the desired cis-isomer from the trans-isomer.

Step 3: Preparative Chiral HPLC (if necessary)

-

If the product is not enantiomerically pure after crystallization, preparative chiral HPLC can be employed for the final separation of the enantiomers.

-

A suitable chiral stationary phase (e.g., Chiralpak IA) is used with a mobile phase typically consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an amine modifier (e.g., diethylamine or n-butylamine).

-

Collect the fraction corresponding to the desired enantiomer and concentrate to yield the final pure (¹³C, ¹⁵N₂)-Lamivudine.

Quality Control and Data Analysis

The final product must be rigorously analyzed to confirm its identity, purity, and isotopic enrichment.

Chemical Purity Assessment

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for determining the chemical purity of Lamivudine.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate buffer (pH 4) (e.g., 85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 271 nm |

| Injection Volume | 20 µL |

| Expected Retention Time | Approximately 3.16 min |

| Table 1: Example RP-HPLC Conditions for Lamivudine Purity Analysis. |

Isotopic Enrichment and Structural Integrity

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy are the primary techniques for determining isotopic enrichment and confirming the structure of the labeled compound.

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Confirms the molecular weight of the labeled compound and allows for the calculation of isotopic enrichment by analyzing the isotopic cluster. |

| ¹H NMR | Confirms the overall structure of the molecule and the absence of proton-containing impurities. |

| ¹³C NMR | Directly observes the incorporated ¹³C atoms, confirming their position and providing information on enrichment. |

| ¹⁵N NMR | Directly observes the incorporated ¹⁵N atoms, confirming their position. |

| Table 2: Analytical Techniques for Isotopic Enrichment and Structural Analysis. |

The isotopic enrichment can be calculated from the mass spectrometry data by comparing the measured isotope distribution with the theoretical distribution for different enrichment levels.

Conclusion

The synthesis and purification of ¹³C and ¹⁵N labeled Lamivudine require a careful multi-step process. The synthetic strategy leverages established methods for Lamivudine synthesis with the incorporation of a labeled precursor. Rigorous purification, primarily through chromatography and crystallization, is essential to achieve high chemical and enantiomeric purity. Finally, comprehensive analytical characterization using HPLC, MS, and NMR is necessary to validate the quality of the final labeled product for its intended use in advanced research and development applications.

References

Technical Guide: Certificate of Analysis for Lamivudine-15N2,13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of the isotopically labeled antiretroviral agent, Lamivudine-15N2,13C. This internal standard is crucial for the accurate quantification of lamivudine in biological matrices and pharmaceutical formulations.

Physicochemical Properties

This compound is a stable, isotopically labeled form of Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI).[1] The incorporation of heavy isotopes allows for its use as an internal standard in mass spectrometry-based analytical methods.[1]

| Property | Value | Reference |

| Chemical Name | 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one-15N2,13C | [2] |

| Molecular Formula | C7¹³CH11N¹⁵N2O3S | [] |

| Molecular Weight | ~232.25 g/mol | [] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥98% | |

| Storage | Store at -20°C for long-term stability. Solutions should be used on the same day or stored in aliquots at -20°C for up to one month. |

Mechanism of Action

Lamivudine is a prodrug that, upon entering the cell, is phosphorylated by intracellular kinases to its active triphosphate metabolite, lamivudine triphosphate (3TC-TP). 3TC-TP acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and HBV polymerase. By mimicking the natural substrate, deoxycytidine triphosphate (dCTP), it gets incorporated into the growing viral DNA chain. However, the lack of a 3'-hydroxyl group on the incorporated lamivudine molecule leads to the termination of DNA chain elongation, thus inhibiting viral replication.

Caption: Intracellular phosphorylation of Lamivudine and subsequent inhibition of viral DNA synthesis.

Experimental Protocols for Quantification

The quantification of lamivudine in biological matrices is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as the internal standard.

A solid phase extraction technique is employed to extract lamivudine and its internal standard from human plasma.

-

Aliquoting: Pipette 300 µL of plasma samples into appropriately labeled vials.

-

Internal Standard Spiking: Add 50 µL of the internal standard solution (this compound, 5 µg/mL) to all vials except for the blank.

-

Buffering: Add 200 µL of a suitable buffer to all samples.

-

Extraction: Load the samples onto the SPE cartridges. The analytes are then eluted for LC-MS/MS analysis.

Reverse-phase liquid chromatography is used to separate lamivudine from other plasma components.

| Parameter | Condition | Reference |

| Column | Hypurity C18 (100 mm × 4.6 mm, 5.0 µm) | |

| Mobile Phase | Varies; typically a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate, potassium dihydrogen ortho phosphate). | |

| Flow Rate | Typically in the range of 0.8 - 1.5 mL/min. | |

| Detection | Tandem Mass Spectrometry (MS/MS) |

The analytical method is validated to ensure its accuracy and precision.

| Parameter | Lamivudine | Reference |

| Linearity Range | 25.0240 to 3997.1740 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 25.0240 ng/mL | |

| Accuracy | 99.55% | |

| Precision (%CV) | 1.50% |

Experimental Workflow

The overall workflow for the bioanalytical method is as follows:

Caption: Workflow for the quantification of Lamivudine in plasma using LC-MS/MS.

References

A Technical Guide to the Storage and Stability of Lamivudine-15N2,13C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the storage, stability, and handling of Lamivudine-15N2,13C, an isotopically labeled nucleoside reverse transcriptase inhibitor. The information presented herein is crucial for maintaining the integrity and ensuring the accurate use of this compound in research and development settings.

Core Principles of Stability for Isotopically Labeled Compounds

Stable isotope labeled compounds (SILs), such as this compound, are invaluable tools in drug metabolism, pharmacokinetic studies, and as internal standards in quantitative bioanalysis. Unlike their radioactive counterparts, stable isotopes do not decay. However, their chemical stability is paramount and is influenced by environmental factors such as temperature, light, humidity, and pH. The primary objectives of proper storage and handling are to prevent chemical degradation and maintain isotopic enrichment.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended. These are based on general best practices for SILs and specific information available for labeled Lamivudine.

Table 1: Recommended Storage Conditions for this compound

| Condition | Solid Form | In Solution |

| Temperature | -20°C for long-term storage. Can be stored for up to 24 months. | Aliquot and store at -20°C. Generally usable for up to one month. |

| Light | Store in the dark, protected from light. | Use amber or opaque vials. |

| Atmosphere | Store in a tightly sealed container. | Tightly sealed vials. |

| Handling | Before use, allow the product to equilibrate to room temperature for at least 1 hour prior to opening the vial. | Prepare and use solutions on the same day if possible. |

Stability Profile and Degradation Pathways

Forced degradation studies conducted on the unlabeled form of Lamivudine provide critical insights into the potential stability liabilities of this compound. The isotopic labeling is not expected to significantly alter the chemical reactivity of the molecule. These studies consistently demonstrate that Lamivudine is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it exhibits stability to thermal and photolytic stress.[1][2]

Table 2: Summary of Lamivudine Stability under Forced Degradation Conditions

| Stress Condition | Observations |

| Acidic Hydrolysis | Significant degradation observed.[1][2] |

| Alkaline Hydrolysis | Significant degradation observed.[2] |

| Neutral Hydrolysis | Stable. |

| Oxidative Stress | Extensive degradation observed. |

| Thermal Stress | Stable. |

| Photolytic Stress | Stable. |

The primary degradation pathways for Lamivudine involve hydrolysis of the glycosidic bond and modifications to the cytosine ring.

Caption: Predicted degradation pathways of this compound under stress conditions.

Experimental Protocols

4.1. Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating Lamivudine from its potential degradation products. The following is a representative method adapted from published literature on Lamivudine analysis.

Table 3: Representative Stability-Indicating HPLC Method Parameters

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of aqueous buffer (e.g., 10 mM ammonium acetate, pH 3.8) and an organic modifier (e.g., acetonitrile) in a ratio of approximately 60:40 (v/v). |

| Flow Rate | 1.0 - 1.2 mL/min |

| Detection | UV at 268 nm |

| Column Temperature | Ambient (e.g., 25°C) |

| Injection Volume | 10 µL |

| Diluent | A mixture of acetonitrile and water (1:1, v/v) |

4.2. Forced Degradation Study Workflow

The following workflow outlines the steps for conducting a forced degradation study on this compound to assess its intrinsic stability.

Caption: A typical workflow for conducting forced degradation studies on this compound.

Conclusion

The stability of this compound is critical for its effective use in scientific research. By adhering to the recommended storage conditions of -20°C in a tightly sealed, light-protected container, the chemical and isotopic integrity of the compound can be maintained. Understanding its susceptibility to degradation in acidic, alkaline, and oxidative environments allows for the implementation of appropriate handling procedures and the development of robust, stability-indicating analytical methods. The information and protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with this important isotopically labeled compound.

References

The Pivotal Role of Lamivudine-15N2,13C in Advancing Antiviral Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the applications of Lamivudine-15N2,13C, a stable isotope-labeled form of the potent antiviral drug Lamivudine. In the landscape of antiviral research, particularly in the context of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections, precise and accurate quantification of therapeutic agents in biological matrices is paramount. This compound serves as a critical tool, primarily as an internal standard, in bioanalytical methodologies to ensure the reliability of pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Its structural and chemical similarity to the parent drug, Lamivudine, makes it an ideal reference for minimizing analytical variability and enhancing data integrity.

Core Application: An Internal Standard in Bioanalytical Assays

The predominant application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3][4] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis because they co-elute with the analyte and exhibit similar ionization efficiency, compensating for variations in sample preparation, injection volume, and matrix effects. The use of this compound ensures high accuracy and precision in the determination of Lamivudine concentrations in complex biological matrices such as human plasma.

Experimental Workflow for Lamivudine Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Lamivudine in human plasma using this compound as an internal standard.

Quantitative Data Summary

The utilization of this compound as an internal standard has enabled the development of highly sensitive and robust LC-MS/MS methods for Lamivudine quantification. The following tables summarize key quantitative parameters from various validated bioanalytical methods.

Table 1: Linearity and Sensitivity of Lamivudine Quantification Methods

| Biological Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| Human Plasma | 25.02 - 3997.17 | 25.02 | |

| Human Plasma | 1 - 3000 | 1 | |

| Human Plasma | 5 - 1500 | 5 | |

| Human Plasma | 25 - 4000 | 25 |

Table 2: Precision and Accuracy of Lamivudine Quantification Methods

| Parameter | Quality Control Level | Value | Reference |

| Accuracy | LQC, MQC, HQC | 95.51% - 101.99% | |

| Precision (%CV) | LQC, MQC, HQC | 1.59% - 5.80% | |

| Accuracy | - | 99.55% | |

| Precision | - | 1.50% | |

| Accuracy (% Deviation) | QC Samples | ≤ 8.3% | |

| Precision (%CV) | QC Samples | ≤ 10% | |

| Accuracy | - | 93.8% - 110.8% | |

| Precision (%CV) | - | 1.6% - 10.1% |

Detailed Experimental Protocols

The successful application of this compound relies on meticulously executed experimental protocols. Below are detailed methodologies synthesized from published research.

Protocol 1: Quantification of Lamivudine in Human Plasma by LC-MS/MS

This protocol is based on the methods described by Lavanya, B., & Shanmugasundaram, P. (2022).

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

To 300 µL of human plasma in a pre-labeled tube, add 50 µL of this compound internal standard solution (5 µg/mL).

-

Vortex the mixture for 10 seconds.

-

Add 200 µL of a suitable buffer.

-

Load the entire mixture onto a pre-conditioned solid-phase extraction cartridge (e.g., Oasis HLB).

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute Lamivudine and the internal standard with an organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

Column: Hypurity C18 (100 mm × 4.6 mm, 5.0 µm) or equivalent.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lamivudine: e.g., m/z 230 → 112

-

This compound: e.g., m/z 233 → 115

-

-

3. Data Analysis

-

Integrate the peak areas for both Lamivudine and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Lamivudine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Lamivudine's Mechanism of Action and Metabolic Pathway

Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) that is effective against both HIV and HBV. To exert its antiviral effect, Lamivudine must be anabolically phosphorylated within the cell to its active triphosphate form, Lamivudine triphosphate (3TC-TP). 3TC-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the viral reverse transcriptase. The incorporation of 3TC-TP results in chain termination, thereby halting viral replication.

The following diagram illustrates the intracellular metabolic activation of Lamivudine.

References

- 1. media.neliti.com [media.neliti.com]

- 2. researchgate.net [researchgate.net]

- 3. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

The Gold Standard: A Technical Guide to the Purpose and Application of Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of drug development, proteomics, and metabolomics, the pursuit of accuracy and precision is paramount. This technical guide delves into the core principles and applications of stable isotope-labeled internal standards (SIL-IS), the undisputed gold standard for robust and reliable quantification in mass spectrometry-based assays. By providing a chemically identical yet mass-differentiated analogue of the analyte, SIL-IS effectively mitigate the inherent variability of analytical process, from sample preparation to instrumental analysis, thereby ensuring the integrity of quantitative data.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1] In this method, a known quantity of a SIL-IS is introduced to a sample at the earliest possible stage of the analytical workflow.[2] The SIL-IS is chemically identical to the analyte of interest but contains one or more heavy isotopes (e.g., ²H, ¹³C, ¹⁵N) in its structure, resulting in a distinct mass-to-charge ratio (m/z) that is readily distinguishable by a mass spectrometer.[3]

Because the SIL-IS and the analyte exhibit virtually identical physicochemical properties, they behave in the same manner during sample extraction, chromatography, and ionization.[4] Any loss of the analyte during sample processing will be accompanied by a proportional loss of the SIL-IS. Similarly, any suppression or enhancement of the ionization signal due to matrix effects will affect both the analyte and the SIL-IS to the same extent. Consequently, the ratio of the analyte's signal to the SIL-IS's signal remains constant, enabling highly accurate and precise quantification even in complex biological matrices.

Core Advantages of Employing a Stable Isotope-Labeled Internal Standard

The adoption of SIL-IS offers a multitude of advantages over other types of internal standards, such as structural analogues:

-

Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue are complex mixtures that can significantly impact the ionization efficiency of an analyte in the mass spectrometer, a phenomenon known as the matrix effect. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. As the SIL-IS co-elutes with the analyte and has the same ionization characteristics, it experiences the same matrix effects, allowing for effective normalization of the signal.

-

Compensation for Sample Preparation Variability: The multi-step process of sample preparation, including extraction, evaporation, and reconstitution, is a significant source of analytical variability. The SIL-IS, being added at the beginning of this process, accounts for any losses that may occur, ensuring that the final measured concentration is a true reflection of the original sample.

-

Improved Accuracy and Precision: By correcting for both matrix effects and sample preparation inconsistencies, SIL-IS significantly enhance the accuracy (closeness to the true value) and precision (reproducibility) of an analytical method. This is particularly crucial in regulated bioanalysis, where stringent acceptance criteria for accuracy and precision are required.

-

Enhanced Method Robustness: The use of a SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions, leading to a more robust and reliable assay.

Quantitative Data Summary: SIL-IS vs. Structural Analogue Internal Standard

The superiority of a stable isotope-labeled internal standard over a structural analogue is well-documented in the scientific literature. The following table summarizes representative data from a comparative study, highlighting the improved performance in terms of accuracy and precision.

| Parameter | Analyte Concentration (ng/mL) | Accuracy (% Bias) with Structural Analogue IS | Precision (%CV) with Structural Analogue IS | Accuracy (% Bias) with Stable Isotope-Labeled IS | Precision (%CV) with Stable Isotope-Labeled IS |

| Lapatinib in Human Plasma | 15 | -8.7 | 6.5 | -1.3 | 4.2 |

| 800 | -5.4 | 4.1 | 0.8 | 2.9 | |

| 4000 | -3.9 | 3.8 | 1.1 | 2.1 |

Data synthesized from a study on the quantification of lapatinib in human plasma. The use of a stable isotope-labeled internal standard (lapatinib-d4) resulted in lower bias and better precision compared to a structural analogue internal standard (zileuton).

Experimental Protocols

Bioanalytical Method Validation for a Small Molecule Drug in Plasma using a SIL-IS

This protocol outlines the key steps for validating a bioanalytical method for the quantification of a small molecule drug in human plasma using a stable isotope-labeled internal standard, in accordance with regulatory guidelines such as the ICH M10.

a. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of the drug and its SIL-IS in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of working solutions for the calibration standards and quality control (QC) samples by serially diluting the drug stock solution with the appropriate solvent.

-

Prepare a working solution of the SIL-IS at a fixed concentration.

b. Preparation of Calibration Standards and Quality Control Samples:

-

Spike blank human plasma with the drug working solutions to create a calibration curve consisting of a blank, a zero standard (blank plasma with IS), and at least six non-zero concentration levels.

-

Prepare QC samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

c. Sample Extraction (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the SIL-IS working solution and vortex briefly.

-

Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

d. LC-MS/MS Analysis:

-

Inject the reconstituted samples onto a suitable LC-MS/MS system.

-

Develop a chromatographic method that provides adequate separation of the analyte from potential interferences.

-

Optimize the mass spectrometer parameters (e.g., precursor/product ion transitions, collision energy, cone voltage) for both the analyte and the SIL-IS.

e. Method Validation Parameters:

-

Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and SIL-IS.

-

Matrix Effect: Evaluate the ion suppression or enhancement from at least six different sources of blank plasma.

-

Calibration Curve: Assess the linearity, range, and accuracy of the calibration curve over at least three independent runs.

-

Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing the QC samples in replicate (n=5) over at least three separate runs.

-

Stability: Evaluate the stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).

Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a general workflow for a SILAC experiment to compare the relative abundance of proteins between two cell populations.

a. Adaptation Phase:

-

Culture two populations of the same cell line in parallel.

-

Grow one population in "light" medium containing the natural abundance isotopes of essential amino acids (e.g., L-Arginine and L-Lysine).

-

Grow the second population in "heavy" medium, where the essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).

-

Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.

b. Experimental Phase:

-

Treat the two cell populations according to the experimental design (e.g., one population treated with a drug, the other as a vehicle control).

-

Harvest the cells from both populations and count them to ensure equal numbers are combined.

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

-

Lyse the combined cell pellet and extract the proteins.

c. Protein Digestion and Mass Spectrometry Analysis:

-

Digest the protein mixture into peptides using a protease such as trypsin.

-

Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.

d. Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative intensity of the "light" and "heavy" peptide pairs.

-

The ratio of the peak intensities for each peptide pair corresponds to the relative abundance of the protein from which the peptide was derived in the two cell populations.

Mandatory Visualizations

References

- 1. Hands-on: Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Proteomics [training.galaxyproject.org]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Lamivudine-15N2,13C: A Technical Guide for Researchers

CAS Number: 1217746-03-6

This technical guide provides an in-depth overview of Lamivudine-15N2,13C, a stable isotope-labeled version of the antiretroviral drug Lamivudine. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive product information, experimental applications, and relevant data summarized for clarity and ease of use.

Product Information

This compound is a high-purity analytical standard essential for pharmacokinetic and bioanalytical studies. The incorporation of two nitrogen-15 and one carbon-13 isotopes provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Lamivudine in biological matrices.

Table 1: General Product Information

| Property | Value |

| Chemical Name | 4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-15N2,13C |

| Synonyms | (2R-cis)-4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone-15N2,13C; 3TC-15N2,13C |

| CAS Number | 1217746-03-6[1] |

| Molecular Formula | C₇¹³CH₁₁N₂¹⁵N O₃S |

| Molecular Weight | 232.24 g/mol [1] |

| Appearance | Off-White to Pale Yellow Solid |

| Storage Conditions | 2-8°C, Refrigerator, Under Inert Atmosphere |

Physicochemical and Spectroscopic Data

Detailed analytical data is critical for the accurate use of this compound as an internal standard. The following tables summarize key physicochemical and spectroscopic properties. While specific supplier data may vary, this represents typical values.

Table 2: Physicochemical Properties

| Property | Value |

| Purity | ≥98% |

| Melting Point | Not readily available |

| Solubility | Soluble in DMSO and Methanol |

| Isotopic Enrichment | >99% for each labeled atom |

Table 3: Spectroscopic Data

While specific spectra for this compound are not widely published, the following provides an indication of expected spectral characteristics based on the unlabeled compound and the principles of isotopic labeling.

| Technique | Expected Observations |

| ¹³C NMR | The signal for the labeled carbon atom (C2 of the pyrimidinone ring) will exhibit a significant increase in intensity and may show coupling to the adjacent ¹⁵N atoms. Other carbon signals will be comparable to unlabeled Lamivudine. |

| ¹⁵N NMR | Two distinct signals corresponding to the two labeled nitrogen atoms in the pyrimidinone ring (N1 and N3) are expected. |

| FT-IR | The IR spectrum is expected to be very similar to that of unlabeled Lamivudine. Key peaks for the unlabeled compound include those for N-H, O-H, C=O, and C-O stretching. For example, characteristic peaks for the carbonyl group are observed around 1650 cm⁻¹, and bands for amino and hydroxyl groups are seen between 3200 and 3350 cm⁻¹[2][3]. |

| Mass Spectrometry | The molecular ion peak will be observed at m/z corresponding to the isotopically labeled molecular weight (e.g., [M+H]⁺ at approx. 233.06). Fragmentation patterns will be similar to unlabeled Lamivudine but with mass shifts in fragments containing the isotopic labels. |

Experimental Protocols: Application as an Internal Standard

This compound is predominantly used as an internal standard in the quantification of Lamivudine in biological samples (e.g., plasma, serum) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is a critical application in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

General Bioanalytical Method Using LC-MS/MS

The following is a generalized protocol for the quantification of Lamivudine in human plasma. Specific parameters should be optimized for the instrumentation and matrix used.

1. Preparation of Stock and Working Solutions:

- Prepare a stock solution of this compound (internal standard, IS) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

- Prepare a series of working solutions by diluting the stock solution to the desired concentrations for spiking into calibration standards and quality control (QC) samples.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add a fixed amount of the IS working solution.

- Add a protein precipitation agent (e.g., 300 µL of acetonitrile or methanol).

- Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

- Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A reverse-phase C18 column is typically used.

- Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

- Flow Rate: Optimized for the column dimensions (e.g., 0.5 mL/min).

- Injection Volume: Typically 5-10 µL.

- Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Lamivudine and this compound.

- Lamivudine: e.g., m/z 230.1 → 112.1

- This compound: e.g., m/z 233.1 → 115.1

- Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

- Use the calibration curve to determine the concentration of Lamivudine in the unknown samples.

Signaling Pathways and Experimental Workflows

The primary utility of this compound is within the workflow of bioanalytical assays. The following diagram illustrates a typical workflow for the quantification of Lamivudine in plasma samples.

References

In-Depth Technical Guide: Safety and Handling Precautions for Lamivudine-15N2,13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Lamivudine-15N2,13C, an isotopically labeled form of the potent antiviral agent Lamivudine. This document is intended to be a core resource for laboratory personnel, ensuring the safe and effective use of this compound in research and development settings.

Chemical and Physical Properties

This compound is a synthetic nucleoside analogue. The inclusion of stable isotopes (¹⁵N and ¹³C) makes it a valuable tool in pharmacokinetic and metabolism studies, often serving as an internal standard in bioanalytical methods.

| Property | Value | Source |

| Chemical Name | 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one-2-¹³C-1,3-¹⁵N₂ | N/A |

| Molecular Formula | C₇¹³CH₁₁N¹⁵N₂O₃S | N/A |

| Molecular Weight | ~232.24 g/mol | N/A |

| Appearance | Solid | N/A |

| Storage Temperature | -20°C | N/A |

Hazard Identification and Safety Precautions

GHS Hazard Pictograms:

-

Health Hazard

Signal Word: Danger

Hazard Statements:

-

H361: Suspected of damaging fertility or the unborn child.

-

H373: May cause damage to organs through prolonged or repeated exposure.

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear a lab coat or other protective clothing.

-

Use chemically resistant gloves (e.g., nitrile rubber).

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below recommended exposure limits, a NIOSH-approved respirator is recommended.

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.

-

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Empty containers may retain product residue and should be handled with care.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is -20°C.

-

Store away from incompatible materials such as strong oxidizing agents.

-

First-Aid Measures

In the event of exposure, immediate action is crucial.

-

After Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

After Skin Contact: Immediately wash off with soap and plenty of water. Get medical attention if irritation develops and persists.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Toxicological Information

Specific toxicological data for this compound is limited. The data for the unlabeled parent compound, Lamivudine, is provided for reference.

| Toxicity Data | Value | Species |

| Oral LD50 | >2000 mg/kg | Rat[1] |

Mechanism of Action: Viral Replication Inhibition

Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI). Its antiviral activity is dependent on its intracellular conversion to the active triphosphate metabolite, lamivudine triphosphate (L-TP).

References

Methodological & Application

Application Note and Protocol for the Quantification of Lamivudine in Human Plasma using a Validated LC-MS/MS Method with Lamivudine-¹⁵N₂,¹³C Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of Lamivudine in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The methodology employs a stable isotope-labeled internal standard, Lamivudine-¹⁵N₂,¹³C, to ensure high accuracy and precision, adhering to the stringent requirements of bioanalytical method validation. This application note is intended to guide researchers, scientists, and professionals in drug development through the entire workflow, from sample preparation to data analysis, enabling reliable therapeutic drug monitoring and pharmacokinetic studies of Lamivudine.

Introduction

Lamivudine (3TC) is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] Accurate quantification of Lamivudine in biological matrices is crucial for therapeutic drug monitoring, dose optimization, and pharmacokinetic/pharmacodynamic (PK/PD) modeling. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[3] The use of a stable isotope-labeled internal standard, such as Lamivudine-¹⁵N₂,¹³C, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation and matrix effects, leading to highly reliable data.[4] This protocol details a validated method for the determination of Lamivudine in human plasma.

Mechanism of Action

Lamivudine is a synthetic nucleoside analog of cytidine.[2] Following administration, it is transported into cells and undergoes intracellular phosphorylation to its active triphosphate metabolite, lamivudine triphosphate (3TC-TP). 3TC-TP competitively inhibits the viral reverse transcriptase of HIV and the polymerase of HBV. Its incorporation into the growing viral DNA chain leads to premature chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.

Figure 1: Simplified signaling pathway of Lamivudine's mechanism of action.

Experimental Protocols

Materials and Reagents

-

Lamivudine reference standard (≥98% purity)

-

Lamivudine-¹⁵N₂,¹³C internal standard (IS) (isotopic purity ≥99%)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma with K₃EDTA as anticoagulant

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates

Instrumentation

-

A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical column: A reversed-phase C18 column (e.g., Hypurity C18, 100 mm × 4.6 mm, 5.0 µm) is suitable.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lamivudine and Lamivudine-¹⁵N₂,¹³C in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Lamivudine stock solution with a 50:50 methanol:water mixture to prepare working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution: Dilute the Lamivudine-¹⁵N₂,¹³C stock solution with a 50:50 methanol:water mixture to achieve a final concentration of approximately 5 µg/mL.

Sample Preparation: Solid Phase Extraction (SPE)

-

Pre-treatment: To 100 µL of plasma sample, standard, or quality control, add 50 µL of the internal standard working solution. Vortex for 30 seconds.

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase.

-

Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Alternative Sample Preparation: Protein Precipitation

-

To 100 µL of plasma, add 50 µL of the internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject into the LC-MS/MS system.

Figure 2: General experimental workflow for Lamivudine quantification.

LC-MS/MS Conditions

| Parameter | Recommended Conditions |

| LC System | |

| Column | Hypurity C18 (100 mm × 4.6 mm, 5.0 µm) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Gradient | Isocratic or a simple gradient may be used |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temp | 40°C |

| Injection Volume | 10 µL |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | |

| Lamivudine | m/z 230.1 → 112.0 |

| Lamivudine-¹⁵N₂,¹³C | m/z 233.1 → 115.0 |

| Dwell Time | 200 ms |

| Collision Energy (CE) | Optimization required, typically 15-25 eV |

| Declustering Potential (DP) | Optimization required, typically 30-50 V |

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method based on published data for similar assays.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Lamivudine | 25 - 4000 | ≥ 0.99 |

Table 2: Accuracy and Precision

| Quality Control | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 25 | 95 - 105 | < 15 |

| LQC | ~75 | 90 - 110 | < 15 |

| MQC | ~1800 | 90 - 110 | < 15 |

| HQC | ~3000 | 90 - 110 | < 15 |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Values are indicative and should be established during method validation.

Table 3: Recovery and Matrix Effect

| Parameter | Lamivudine | Lamivudine-¹⁵N₂,¹³C |

| Extraction Recovery (%) | > 85 | > 85 |

| Matrix Effect (%) | Minimal and compensated by IS | Minimal |

Conclusion

The described LC-MS/MS method provides a reliable and robust platform for the quantification of Lamivudine in human plasma. The use of the stable isotope-labeled internal standard, Lamivudine-¹⁵N₂,¹³C, ensures high accuracy and precision, making the method suitable for regulated bioanalysis in clinical trials and therapeutic drug monitoring. The detailed protocol and performance characteristics presented in this application note serve as a comprehensive guide for researchers and scientists in the field of antiretroviral drug analysis.

References

Application Notes and Protocols for Plasma Analysis of Lamivudine

These application notes provide detailed protocols for the sample preparation of human plasma for the quantitative analysis of Lamivudine, a nucleoside analog reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B. The described methods are suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Introduction

Lamivudine is widely monitored in plasma to ensure therapeutic efficacy and safety. Accurate and reliable quantification of Lamivudine in a complex biological matrix like plasma necessitates a robust sample preparation protocol to remove interfering substances and concentrate the analyte of interest. The choice of sample preparation method depends on the desired sensitivity, sample throughput, and the analytical instrumentation available. This document outlines three commonly employed techniques: Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Data Presentation

The following tables summarize the quantitative data from various validated bioanalytical methods for Lamivudine in human plasma.

Table 1: Quantitative Parameters for Lamivudine Plasma Analysis using Protein Precipitation

| Analytical Method | Extraction Solvent | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Within-day Precision (% CV) | Between-day Precision (% CV) | Internal Standard |

| HPLC-UV[1] | Methanol | 406.10 - 4020.05 | 400 | > 90 | < 6.5 | < 6.5 | Stavudine |

| HPLC-UV[2] | Acetonitrile | 50 - 3000 | 50 | Not Reported | Not Reported | Not Reported | Stavudine |

| HPLC-UV[3] | Acetonitrile | 40 - 2560 | 40 | 97.7 | < 7 | < 7 | Acyclovir |

| LC-MS/MS[4] | Not specified | 0.3 - 2.6 (for 3 drugs) | 0.3 - 2.6 | Not Reported | Not Reported | Not Reported | Not specified |

Table 2: Quantitative Parameters for Lamivudine Plasma Analysis using Solid-Phase Extraction (SPE)

| Analytical Method | SPE Cartridge | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Accuracy (%) | Precision (% CV) | Internal Standard |

| LC-MS/MS[5] | Not specified | 25.0240 - 3997.1740 | 25.0240 | Not Reported | 99.55 | 1.50 | Lamivudine 13C 15N2 |

| LC-MS/MS | Oasis HLB | 1 - 3000 | 1 | 93.9 | ≤ 8.3 (deviation) | ≤ 10 | Lamivudine-IS (stable labeled) |

| LC-MS/MS | Oasis HLB | Not specified | Not specified | Not Reported | Within acceptable limits | Within acceptable limits | Abacavir |

Table 3: Quantitative Parameters for Lamivudine Plasma Analysis using Liquid-Liquid Extraction (LLE)

| Analytical Method | Extraction Solvent | Linearity Range (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (% CV) | Internal Standard |

| HPLC-UV | Dichloromethane-isopropyl alcohol (1:1, v/v) | 5 - 2500 | 5 | Not Reported | Not Reported | Famotidine |

| HPLC | Ethyl acetate - isopropyl alcohol (90:10, v/v) | 5.005 - 0.075 (µg/mL) | Not specified | Not Reported | Not Reported | Emtricitabine |

Experimental Protocols

Protocol 1: Protein Precipitation

This method is rapid and simple, making it suitable for high-throughput analysis. It involves the addition of a water-miscible organic solvent to the plasma sample to precipitate proteins.

Materials:

-

Human plasma with anticoagulant (e.g., K3EDTA)

-

Methanol or Acetonitrile (HPLC grade)

-

Internal Standard (IS) stock solution (e.g., Stavudine, Abacavir)

-

Vortex mixer

-

Refrigerated centrifuge

-

HPLC or LC-MS/MS system

Procedure:

-

Allow frozen plasma samples to thaw at room temperature.

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution.

-

Add 200-400 µL of cold methanol or acetonitrile. The ratio of solvent to plasma may need optimization but is often 2:1 or 3:1 (v/v).

-

Vortex the mixture vigorously for 30 seconds to 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant and transfer it to a clean tube or an HPLC vial for analysis.

-

Inject an appropriate volume of the supernatant into the analytical column.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation by utilizing a solid sorbent to selectively retain the analyte and/or interferences.

Materials:

-

Human plasma with anticoagulant

-

SPE cartridges (e.g., Oasis HLB)

-

Internal Standard (IS) stock solution (e.g., Lamivudine stable-labeled isotope)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid or other buffers for conditioning and washing steps

-

SPE vacuum manifold or positive pressure processor

-

Vortex mixer

-

Centrifuge (optional, for initial plasma clarification)

-

Evaporator (e.g., nitrogen evaporator)

-

LC-MS/MS system

Procedure:

-

Pre-treat the plasma sample by adding the internal standard.

-

Condition the SPE cartridge by passing methanol followed by water or an appropriate buffer.

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or low percentage of organic solvent) to remove polar interferences.

-

Elute the analyte and internal standard from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases.

Materials:

-

Human plasma with anticoagulant

-

Extraction solvent (e.g., a mixture of dichloromethane and isopropyl alcohol)

-

Internal Standard (IS) stock solution

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

HPLC or LC-MS/MS system

Procedure:

-

Pipette a known volume of plasma into a glass tube.

-

Add the internal standard solution.

-

Add a specific volume of the water-immiscible organic extraction solvent.

-

Vortex the mixture for several minutes to facilitate the transfer of the analyte into the organic phase.

-

Centrifuge the mixture to separate the aqueous and organic layers.

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in the mobile phase.

-

Inject the reconstituted sample into the analytical system.

Mandatory Visualization

The following diagram illustrates a general experimental workflow for the sample preparation of Lamivudine in plasma using the Protein Precipitation method followed by LC-MS/MS analysis.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Determination of lamivudine in human plasma by HPLC and its use in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid determination of lamivudine in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel liquid chromatography-tandem mass spectrometry method for simultaneous detection of three anti-HIV drugs tenofovir, lamivudine, and dolutegravir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Lamivudine-15N2,13C in Human Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are powerful tools in clinical pharmacology, offering a means to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs with high precision and safety.[1] Lamivudine-15N2,13C, a stable isotope-labeled version of the antiretroviral drug lamivudine, serves as an ideal tracer for pharmacokinetic (PK) studies in humans. Its use, particularly in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the differentiation between exogenously administered labeled drug and the unlabeled therapeutic drug already present in the body. This is especially valuable in studies such as determining absolute bioavailability, investigating drug-drug interactions, and assessing pharmacokinetics in special populations without interrupting therapeutic regimens.

This document provides detailed application notes and protocols for designing and conducting human pharmacokinetic studies using this compound.

Application: Absolute Bioavailability Studies

A key application for this compound is in determining the absolute bioavailability of oral lamivudine formulations. This is achieved by the simultaneous administration of an oral dose of unlabeled lamivudine and an intravenous (IV) micro-dose of this compound. By comparing the area under the plasma concentration-time curve (AUC) of the oral and IV doses, the fraction of the orally administered drug that reaches systemic circulation can be precisely calculated.

Experimental Protocol: Absolute Bioavailability Study of Lamivudine

1. Study Design:

This is a single-center, open-label, two-period, crossover study in healthy adult volunteers.

-

Period 1: Subjects receive a single oral dose of 150 mg unlabeled lamivudine and a simultaneous 1-hour intravenous infusion of 100 µg this compound.

-

Washout Period: A washout period of at least 7 days will be implemented between dosing periods.

-

Period 2: Subjects will receive the alternate treatment administration.

2. Subject Selection:

-

Inclusion Criteria: Healthy male and non-pregnant, non-lactating female subjects, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ². All subjects must have normal renal and hepatic function.

-

Exclusion Criteria: History of hypersensitivity to lamivudine, presence of any clinically significant disease or abnormality, use of any prescription or over-the-counter medications within 14 days of dosing.

3. Dosing:

-

Oral Dose: One 150 mg lamivudine tablet administered with 240 mL of water after an overnight fast.

-

Intravenous Dose: 100 µg of this compound in a sterile isotonic solution infused over 1 hour.

4. Blood Sampling:

Serial blood samples (approximately 5 mL each) will be collected into K3EDTA tubes at the following time points: pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose. Plasma will be separated by centrifugation and stored at -80°C until analysis.

5. Analytical Methodology: LC-MS/MS Quantification of Lamivudine and this compound in Human Plasma

-

Sample Preparation: Solid Phase Extraction (SPE).

-

To 300 µL of human plasma, add 50 µL of an internal standard solution (e.g., Lamivudine-d4).

-

Vortex mix the samples.

-

Load the samples onto a pre-conditioned SPE cartridge.

-

Wash the cartridge with an appropriate solvent (e.g., 2% methanol in water).

-

Elute the analytes with an elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Lamivudine: m/z 230.1 → 112.1

-

This compound: m/z 233.1 → 115.1

-

Internal Standard (Lamivudine-d4): m/z 234.1 → 116.1

-

-

The specific transitions should be optimized for the instrument in use.

-

6. Pharmacokinetic Analysis:

The following pharmacokinetic parameters will be calculated for both lamivudine and this compound using non-compartmental analysis:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

-

AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)

-

t1/2 (Elimination half-life)

-

CL (Clearance)

-

Vd (Volume of distribution)

Absolute bioavailability (F) will be calculated as: F = (AUCoral, unlabeled / Doseoral) / (AUCIV, labeled / DoseIV)

Data Presentation

Table 1: Expected Pharmacokinetic Parameters of Oral Lamivudine (150 mg Dose) in Healthy Adults

| Parameter | Mean Value | Range | Reference |

| Cmax (ng/mL) | 1500 | 1100 - 2000 | |

| Tmax (h) | 1.0 | 0.5 - 2.0 | [3] |

| AUC0-inf (ng·h/mL) | 8500 | 7000 - 10000 | |

| t1/2 (h) | 5 - 7 | 4 - 9 | |

| CL/F (L/h) | 25.1 | 20 - 30 | |

| Vd/F (L) | 128 | 100 - 150 |

Table 2: LC-MS/MS Method Validation Parameters

| Parameter | Acceptance Criteria | Example Value | Reference |

| Linearity (r²) | ≥ 0.99 | > 0.99 | |

| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ± 20%, Precision < 20% | 25 ng/mL | |

| Accuracy (% bias) | Within ± 15% (except LLOQ) | 99.55% | |

| Precision (% CV) | ≤ 15% (except LLOQ) | 1.50% | |

| Recovery (%) | Consistent and reproducible | > 85% | |

| Matrix Effect | Within acceptable limits | < 15% |

Visualizations

Caption: Workflow for an absolute bioavailability study of lamivudine.

Caption: Intracellular phosphorylation pathway of lamivudine.

References

- 1. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steady-State Pharmacokinetics of Lamivudine in Human Immunodeficiency Virus-Infected Patients with End-Stage Renal Disease Receiving Chronic Dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Hydrophilic Interaction Chromatography (HILIC) Method for the Analysis of Lamivudine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive hydrophilic interaction chromatography (HILIC) method for the quantitative analysis of Lamivudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV and hepatitis B. This method is particularly well-suited for the analysis of polar compounds like Lamivudine, offering excellent retention and separation from matrix components. The described protocol utilizes a HILIC stationary phase with a mobile phase consisting of a high percentage of organic solvent, coupled with mass spectrometry (MS/MS) for detection, ensuring high selectivity and sensitivity. This method has been successfully applied to pharmacokinetic studies of Lamivudine in human plasma.[1][2][3]

Introduction